molecular formula C14H18N2O2 B3872344 3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione

3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B3872344
M. Wt: 246.30 g/mol
InChI Key: RBSFXHPVVMLFJI-UHFFFAOYSA-N
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Description

3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione is an organic compound characterized by the presence of a tert-butylamino group attached to a phenylpyrrolidine-2,5-dione structure

Properties

IUPAC Name

3-(tert-butylamino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)15-11-9-12(17)16(13(11)18)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSFXHPVVMLFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of tert-butylamine with a suitable precursor, such as a phenylpyrrolidine-2,5-dione derivative. One common method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method provides high yields and is efficient for the preparation of N-tert-butyl amides.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted phenylpyrrolidine-2,5-dione compounds.

Scientific Research Applications

3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is investigated for its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as beta-adrenergic receptors. These receptors mediate the activation of adenylate cyclase through G proteins, leading to various physiological effects . The compound binds to these receptors with high affinity, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of the tert-butylamino group and the phenylpyrrolidine-2,5-dione structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione
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3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione

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